An In-Depth Technical Guide to 6-O-Desmethyl Terazosin: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 6-O-Desmethyl Terazosin: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-O-Desmethyl terazosin, a primary metabolite of the alpha-1 adrenergic blocker, terazosin. The document delineates its chemical structure, explores plausible synthetic pathways, and details robust analytical methodologies for its characterization and quantification. This guide is intended to serve as a critical resource for researchers in medicinal chemistry, pharmacology, and drug metabolism, offering foundational knowledge and practical insights into the study of this significant terazosin-related compound.
Introduction: The Significance of 6-O-Desmethyl Terazosin
Terazosin is a well-established pharmaceutical agent utilized in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic effects are mediated through the selective blockade of alpha-1 adrenergic receptors.[1] The in vivo biotransformation of terazosin is extensive, leading to the formation of several metabolites. Among these, 6-O-Desmethyl terazosin emerges as a compound of interest for several reasons. As a major metabolite, understanding its pharmacological activity is crucial for a complete comprehension of terazosin's overall therapeutic and toxicological profile. Furthermore, its presence as a specified impurity in terazosin drug products necessitates reliable methods for its detection and quantification to ensure pharmaceutical quality and patient safety.[3]
This guide provides an in-depth exploration of 6-O-Desmethyl terazosin, from its fundamental chemical properties to the practical aspects of its synthesis and analysis.
Chemical Structure and Physicochemical Properties
6-O-Desmethyl terazosin is structurally analogous to its parent compound, with the notable exception of a hydroxyl group in place of a methoxy group at the 6-position of the quinazoline ring.
IUPAC Name: [4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Chemical Formula: C₁₈H₂₃N₅O₄
Molecular Weight: 373.41 g/mol
CAS Number: 105356-89-6
The presence of the phenolic hydroxyl group in 6-O-Desmethyl terazosin can be expected to alter its physicochemical properties, such as polarity and acidity, compared to terazosin. These differences are pivotal in designing effective analytical separation techniques.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₅O₄ | PubChem |
| Molecular Weight | 373.41 g/mol | PubChem |
| CAS Number | 105356-89-6 | PubChem |
| IUPAC Name | [4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | PubChem |
Synthesis of 6-O-Desmethyl Terazosin: A Plausible Synthetic Approach
While specific literature detailing the direct synthesis of 6-O-Desmethyl terazosin is scarce, a plausible synthetic route can be conceptualized based on established quinazoline chemistry and selective demethylation reactions. The following proposed pathway is for informational purposes and would require laboratory optimization.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the piperazine and quinazoline moieties, with the key challenge being the regioselective demethylation of a dimethoxy-substituted quinazoline precursor.
Caption: Retrosynthetic analysis of 6-O-Desmethyl Terazosin.
Proposed Synthetic Protocol
This protocol outlines a two-step process starting from the commercially available terazosin.
Step 1: Selective O-Demethylation of Terazosin
The selective demethylation of one of two methoxy groups on an aromatic ring can be challenging. Reagents such as boron tribromide (BBr₃) are potent but may lack selectivity.[4] A milder and potentially more selective approach could involve the use of a nucleophilic agent like an alkyl thiol in a high-boiling polar aprotic solvent.[4]
Materials:
-
Terazosin
-
1-Dodecanethiol
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of terazosin in anhydrous NMP under an inert atmosphere (e.g., argon), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-dodecanethiol and heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-O-Desmethyl terazosin.
Causality: The use of a bulky thiol like 1-dodecanethiol may offer some steric hindrance, potentially favoring demethylation at the less hindered 6-position. NMP is a suitable high-boiling solvent for this type of reaction.
Analytical Characterization
The definitive identification and quantification of 6-O-Desmethyl terazosin rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation and quantification of 6-O-Desmethyl terazosin from terazosin and other related substances. A stability-indicating reverse-phase HPLC method is recommended.
Table of HPLC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase | A: 10 mM Ammonium acetate buffer (pH adjusted) B: Acetonitrile/Methanol mixture | A buffered mobile phase ensures consistent peak shapes. The organic modifier gradient allows for the elution of compounds with varying polarities.[5] |
| Gradient | Optimized for resolution between terazosin, 6-O-Desmethyl terazosin, and other impurities. | A gradient elution is necessary to achieve a good separation in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 246 nm | Terazosin and its derivatives have a chromophore that absorbs in the UV region. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of 6-O-Desmethyl Terazosin.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of 6-O-Desmethyl terazosin. Electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Fragmentation Pattern:
The fragmentation of 6-O-Desmethyl terazosin in the mass spectrometer is expected to be similar to that of terazosin, with a key difference in the mass of the molecular ion and fragments containing the quinazoline ring.
-
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 374.18.
-
Key Fragments:
-
Loss of the tetrahydrofuroyl group.
-
Cleavage of the piperazine ring.
-
Fragmentation of the quinazoline core.
-
The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of 6-O-Desmethyl terazosin. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons: Signals corresponding to the protons on the quinazoline ring. The proton ortho to the hydroxyl group is expected to be shifted downfield compared to the corresponding proton in terazosin.
-
Piperazine Protons: A complex multiplet pattern for the protons of the piperazine ring.
-
Tetrahydrofuran Protons: Signals for the protons of the tetrahydrofuran moiety.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group, which is exchangeable with D₂O.
-
Amine Protons: A broad singlet for the primary amine protons.
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum will show distinct signals for all 18 carbon atoms. The carbon atom attached to the hydroxyl group will exhibit a characteristic chemical shift.
Pharmacological Significance
The biotransformation of terazosin to 6-O-Desmethyl terazosin is primarily mediated by cytochrome P450 enzymes in the liver, with CYP3A4 being a likely key player.[6] The introduction of a hydroxyl group can have significant implications for the pharmacological activity of the molecule.
-
Receptor Binding: The phenolic hydroxyl group may alter the binding affinity and selectivity of the compound for alpha-1 adrenergic receptor subtypes compared to the parent drug, terazosin.
-
Pharmacokinetics: Increased polarity due to the hydroxyl group may lead to more rapid excretion and a shorter half-life compared to terazosin.
-
Toxicity: The formation of a phenolic metabolite could potentially lead to the generation of reactive quinone-type intermediates, although this is speculative and would require further investigation.
A thorough pharmacological evaluation of 6-O-Desmethyl terazosin is essential for a comprehensive understanding of the clinical pharmacology of terazosin.
Conclusion
6-O-Desmethyl terazosin is a key metabolite and impurity of terazosin that warrants careful study. This technical guide has provided a detailed overview of its chemical structure, a plausible synthetic strategy, and robust analytical methods for its characterization. The information presented herein is intended to empower researchers and drug development professionals in their efforts to synthesize, identify, and quantify this important molecule, ultimately contributing to a more complete understanding of terazosin's pharmacology and ensuring the quality of its pharmaceutical formulations.
References
- PubChem. (n.d.). 6-O-Desmethyl terazosin. National Center for Biotechnology Information.
- Veeprho. (n.d.). Terazosin Hydrochloride Dihydrate Working Standard (Secondary Reference Standard).
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). terazosin. Retrieved from [Link].
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
- Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(3), 619–631.
- Choi, Y., & Lee, D. (2007). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. British Journal of Pharmacology, 151(3), 353–361.
- Chem-Station. (2024, January 15). O-Demethylation.
- F. A. Davis, & Company. (n.d.). Terazosin. In Davis's Drug Guide for Rehabilitation Professionals.
Sources
- 1. terazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 3. veeprho.com [veeprho.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
